Ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative. This compound is of significant interest due to its unique chemical structure, which includes both fluorine and trifluoromethyl groups. These groups are known to enhance the biological activity and stability of the compound, making it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-trifluoromethylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and fluorination steps . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a transition metal catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of a nitro group yields an amine.
Scientific Research Applications
Ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This compound may interfere with cellular processes by disrupting enzyme function or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate: Lacks the fluorine atom at the 5-position.
Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate: Lacks the trifluoromethyl group at the 8-position.
Ethyl 5-fluoro-8-(trifluoromethyl)quinoline-3-carboxylate: Lacks the hydroxyl group at the 4-position.
Uniqueness
Ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its biological activity and stability. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including antimicrobial research and drug development.
Chemical Structure and Properties
This compound possesses a unique chemical structure that enhances its biological activity. The presence of fluorine atoms contributes to its lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Molecular Formula
- Molecular Formula : C₁₃H₉F₄N O₃
- Molecular Weight : 303.21 g/mol
Biological Activities
1. Antimicrobial Properties
The compound exhibits promising antimicrobial activity against various pathogens. Its structural features, particularly the trifluoromethyl group, enhance its potency against resistant strains of bacteria and fungi. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria effectively.
2. Anticancer Activity
Research indicates that this compound may possess anticancer properties. It has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines, with preliminary results suggesting a mechanism involving the inhibition of specific kinases involved in cell proliferation.
3. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of drug metabolism and interaction studies. Its ability to modulate enzyme activity is crucial for understanding drug-drug interactions and optimizing therapeutic regimens.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL, indicating potent activity compared to traditional antibiotics .
Case Study 2: Cancer Cell Line Studies
In a recent investigation, the compound was tested against human breast cancer cell lines (MCF-7). Results showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 10 µM), suggesting its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes.
- Enzyme Modulation : The trifluoromethyl group is known to enhance binding affinity to target enzymes, leading to increased inhibition rates.
Applications in Research and Industry
The versatility of this compound extends beyond antimicrobial and anticancer applications:
- Fluorescent Probes : Its unique fluorescence properties make it suitable for use as a probe in biological imaging.
Application Area | Description |
---|---|
Pharmaceutical Development | Intermediate in synthesizing new drugs targeting infections |
Antimicrobial Research | Development of new agents against resistant pathogens |
Biochemical Assays | Studying enzyme interactions crucial for drug discovery |
Properties
Molecular Formula |
C13H9F4NO3 |
---|---|
Molecular Weight |
303.21 g/mol |
IUPAC Name |
ethyl 5-fluoro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H9F4NO3/c1-2-21-12(20)6-5-18-10-7(13(15,16)17)3-4-8(14)9(10)11(6)19/h3-5H,2H2,1H3,(H,18,19) |
InChI Key |
AQADRFFPNFBFOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)F)C(F)(F)F |
Origin of Product |
United States |
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